Prednisolone acetate is a [prednisolone] molecule bound to an acetate functional group by an ester bond. Prednisolone acetate was granted FDA approval in 1955.
Prednisolone acetate is a natural product found in Rehmannia glutinosa with data available.
Prednisolone Acetate is the acetate salt form of prednisolone, a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. As a glucocorticoid receptor agonist, prednisolone acetate binds to specific intracellular glucocorticoid receptors, and causes the ligand-receptor complex to be translocated to the nucleus where it initiates the transcription of glucocorticoid-responsive genes such as various cytokines and lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes, both potent mediators of inflammation. This agent also decreases the number of circulating lymphocytes, induces cell differentiation, and stimulates apoptosis in sensitive tumor cell populations.
See also: Prednisolone (has active moiety); Prednisolone acetate; sulfacetamide sodium (component of); Neomycin Sulfate; Prednisolone Acetate (component of) ... View More ...
Prednisolone acetate
CAS No.: 52-21-1
VCID: VC20756512
Molecular Formula: C23H30O6
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Prednisolone acetate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester, specifically the 21-acetate ester of prednisolone . It is widely used for its potent anti-inflammatory and immunosuppressive properties, making it a versatile agent in treating various medical conditions. Pharmacological UsesPrednisolone acetate is used to treat a wide range of conditions, including allergic, dermatologic, gastrointestinal, hematologic, ophthalmologic, nervous system, renal, respiratory, rheumatologic, and infectious diseases. It is also employed in organ transplant patients and for palliation of neoplastic conditions . Ophthalmic UseOne of its notable applications is in ophthalmology, where it is used as an ophthalmic suspension (e.g., Pred Forte) to treat steroid-responsive inflammation of the palpebral and bulbar conjunctiva, cornea, and anterior segment of the globe . Safety and ToxicityPrednisolone acetate is acutely toxic, with an LD50 of >240 mg/kg for rats and 3500 mg/kg for mice. It can cause delayed effects, targeting organs such as the adrenal cortex, bones, and eyes. It is also a known teratogen, necessitating caution when handling . Overdose Symptoms and TreatmentOverdose symptoms may include altered mental status, skin irritation, seizures, and various systemic disturbances. Treatment involves supportive care, such as IV fluids and medications to alleviate symptoms . PharmacokineticsPrednisolone acetate undergoes ester hydrolysis to form prednisolone, which then undergoes typical metabolism. The active metabolite, prednisolone, is 70-90% protein-bound in plasma and has a volume of distribution of approximately 0.22 to 0.7 L/kg . Brand Names and FormulationsPrednisolone acetate is available under several brand names, including Blephamide, Econopred Plus, Flo-pred, Pred Forte, Pred Mild, and Pred-G . Research Findings and Clinical DataRecent studies have highlighted the efficacy of prednisolone acetate in managing inflammatory conditions. For instance, its use in combination with other drugs has been explored in cancer treatments, such as in the context of relapsed or refractory diffuse large B-cell lymphoma . Clinical Trials and Efficacy |
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CAS No. | 52-21-1 |
Product Name | Prednisolone acetate |
Molecular Formula | C23H30O6 |
Molecular Weight | 402.5 g/mol |
IUPAC Name | [2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Standard InChI | InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16?,17?,18?,20?,21-,22-,23-/m0/s1 |
Standard InChIKey | LRJOMUJRLNCICJ-IEVVGEFUSA-N |
Isomeric SMILES | CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)O |
SMILES | CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
Canonical SMILES | CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
Melting Point | 238 |
Solubility | 4.27e-05 M |
Synonyms | pred forte prednisolone 21-acetate prednisolone acetate Scherisolone-Kristall suspension |
Reference | Musson DG, Bidgood AM, Olejnik O: Assay methodology for prednisolone, prednisolone acetate and prednisolone sodium phosphate in rabbit aqueous humor and ocular physiological solutions. J Chromatogr. 1991 Apr 19;565(1-2):89-102. doi: 10.1016/0378-4347(91)80373-k. [PMID:1874907] Matabosch X, Pozo OJ, Perez-Mana C, Papaseit E, Segura J, Ventura R: Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS. J Mass Spectrom. 2015 Mar;50(3):633-42. doi: 10.1002/jms.3571. [PMID:25800201] Doppenschmitt SA, Scheidel B, Harrison F, Surmann JP: Simultaneous determination of prednisolone, prednisolone acetate and hydrocortisone in human serum by high-performance liquid chromatography. J Chromatogr B Biomed Appl. 1995 Dec 15;674(2):237-46. doi: 10.1016/0378-4347(95)00317-7. [PMID:8788152] Yasir M, Sonthalia S: Corticosteroid Adverse Effects . [PMID:30285357] FDA Approved Drug Products: Prednisolone Acetate Oral Suspension FDA Approved Drug Products: Prednisolone Acetate Ophthalmic Suspension FDA Approved Drug Products: Prednisolone Acetate Ophthalmic Suspension 1% Greenstone LLC: Prednisolone Acetate Ophthalmic Suspension MSDS |
PubChem Compound | 54048741 |
Last Modified | Sep 13 2023 |
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